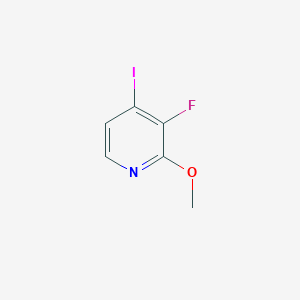

3-Fluoro-4-iodo-2-methoxypyridine

Descripción

3-Fluoro-4-iodo-2-methoxypyridine (CAS: Not explicitly provided; molecular formula: C₆H₅FINO) is a halogenated pyridine derivative featuring a fluorine atom at position 3, an iodine atom at position 4, and a methoxy group at position 2. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the iodine substituent .

Synthesis: The compound is synthesized via a two-step route starting from 2-methoxy-3-fluoro-5-chloropyridine. Hydrogenolysis removes the chlorine atom at position 5, followed by iodination at position 4, achieving a total yield of 62.8%. Structural confirmation is performed using ¹H NMR, ¹³C NMR, and mass spectrometry .

Propiedades

IUPAC Name |

3-fluoro-4-iodo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFFVVYKKKULDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Directed Halogenation and Lithium-Mediated Exchange

Sequential Methoxylation, Fluorination, and Iodination

Methoxylation via Nucleophilic Aromatic Substitution

Starting from 3-fluoro-4-iodopyridin-2-ol, methoxylation at position 2 is achieved using methyl iodide (MeI) and a strong base:

Fluorination Using Selectfluor

Fluorination at position 3 is performed via electrophilic substitution:

-

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Solvent : Acetonitrile (MeCN)

-

Temperature : Reflux (82°C), 8 hours

Challenges :

Competing fluorination at other positions is minimized by the electron-withdrawing methoxy group, which directs electrophiles to the 3-position.

One-Pot Multistep Synthesis

Optimization of Reaction Conditions

A streamlined one-pot approach reduces purification steps:

-

Iodination :

-

In Situ Methoxylation :

-

Addition of sodium methoxide (NaOMe) directly to the reaction mixture.

-

Advantages :

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Halogen Dance Reaction | LiTMP, I₂ | -75°C | 65–70% | High |

| Sequential Substitution | MeI, Selectfluor®, NIS | 60–82°C | 70–75% | Moderate |

| One-Pot Synthesis | NIS, Pd(OAc)₂, NaOMe | 50°C | 60–65% | Low |

Trade-offs :

-

The halogen dance method offers superior scalability but requires cryogenic conditions.

-

Sequential substitution balances yield and practicality for laboratory-scale synthesis.

Critical Factors in Process Optimization

Solvent Selection

Temperature Control

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as iodide or fluoride ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyridines or other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

3-Fluoro-4-iodo-2-methoxypyridine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique combination of fluorine and iodine atoms allows for diverse synthetic transformations, making it useful in the development of pharmaceuticals and agrochemicals. For instance, it can participate in coupling reactions that are essential for constructing larger molecular frameworks.

Trifluoromethylation Reactions

Recent studies have demonstrated the effectiveness of 3-fluoro-4-iodo-2-methoxypyridine in copper-catalyzed trifluoromethylation reactions. This process enhances the compound's utility by allowing for further functionalization, which is crucial in medicinal chemistry . The trifluoromethylated derivatives exhibit high conversion rates and yield promising results for subsequent applications.

Antimicrobial Properties

Research indicates that 3-fluoro-4-iodo-2-methoxypyridine exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes crucial for microbial growth, leading to potential applications in developing new antimicrobial agents. The compound's structural components enhance its efficacy against various pathogens, as evidenced by minimum inhibitory concentration (MIC) assays.

Cytotoxicity Against Cancer Cells

In vitro studies have revealed that this compound demonstrates cytotoxic effects on various cancer cell lines. Specifically, it has been tested against human breast cancer cells, resulting in a dose-dependent reduction in cell viability. This effect is attributed to the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell survival.

Anti-inflammatory Effects

Additionally, 3-fluoro-4-iodo-2-methoxypyridine has shown promise in reducing pro-inflammatory cytokines such as TNF-α from stimulated human whole blood. This suggests potential therapeutic applications for treating inflammatory diseases.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, 3-fluoro-4-iodo-2-methoxypyridine is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for the development of compounds tailored for particular applications, enhancing performance in various formulations.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Investigated the compound's efficacy against various pathogens | Significant inhibition observed; structural components enhance biological efficacy |

| Cytotoxicity Research | Evaluated effects on human breast cancer cells | Dose-dependent reduction in cell viability; induction of apoptosis noted |

| Anti-inflammatory Research | Assessed cytokine release from human blood | Reduction of TNF-α levels indicates potential for treating inflammatory diseases |

Mecanismo De Acción

The mechanism by which 3-Fluoro-4-iodo-2-methoxypyridine exerts its effects depends on its specific application. In drug discovery, for example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved are typically identified through biochemical assays and structural studies.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The following table highlights key structural differences and similarities between 3-fluoro-4-iodo-2-methoxypyridine and related compounds:

Reactivity and Functional Group Influence

- Halogen Effects : The iodine atom in 3-fluoro-4-iodo-2-methoxypyridine facilitates cross-coupling reactions, while the fluorine atom enhances electron-withdrawing effects, polarizing the ring for electrophilic substitutions. In contrast, 3-iodo-4-methoxypyridine lacks fluorine, reducing electronic polarization but maintaining iodine’s coupling utility .

- Steric and Electronic Modifications : Compounds like 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine exhibit hindered reactivity due to bulky substituents, whereas 4-fluoro-3-methoxypyridin-2-amine’s amine group enables diverse derivatization pathways .

Research Findings and Trends

- Synthetic Utility: The iodine and fluorine substituents in 3-fluoro-4-iodo-2-methoxypyridine make it a preferred substrate for synthesizing fluorinated drug candidates, contrasting with non-fluorinated analogs like 3-iodo-4-methoxypyridine, which are less common in late-stage functionalization .

- Substituent Impact on Bioactivity : Methyl and trifluoromethyl groups in analogs (e.g., 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine) enhance metabolic stability, while amine-containing derivatives (e.g., 4-fluoro-3-methoxypyridin-2-amine) are explored as kinase inhibitors .

Actividad Biológica

3-Fluoro-4-iodo-2-methoxypyridine is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyridine ring substituted with fluorine, iodine, and a methoxy group, lends it properties that are of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C6H5FINO

- Molar Mass : Approximately 253.01 g/mol

The presence of halogen substituents (fluorine and iodine) and the methoxy group enhances the compound's reactivity and interaction with biological molecules, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

3-Fluoro-4-iodo-2-methoxypyridine has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Potential

The compound is also being investigated for its anticancer activity. Studies suggest that fluorinated pyridines may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, preliminary data indicate that 3-fluoro-4-iodo-2-methoxypyridine may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the efficacy of anticancer drugs.

The biological effects of 3-fluoro-4-iodo-2-methoxypyridine are largely attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as cytochrome P450s, altering their activity and affecting drug metabolism.

- Receptor Binding : It has been suggested that this compound could modulate receptor activities, potentially influencing signaling pathways involved in cell growth and apoptosis.

- Fluorescent Probes : The compound is utilized in developing fluorescent probes for imaging applications in biological systems, enhancing visualization techniques in research.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-fluoro-4-iodo-2-methoxypyridine:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro assays indicated that certain analogs could reduce the viability of cancer cell lines by inducing apoptosis through caspase activation, highlighting their therapeutic potential .

- Fluorescent Imaging : The compound has been successfully employed as a fluorescent probe in cellular imaging studies, facilitating the observation of cellular processes in real-time.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-4-iodo-2-methoxypyridine, considering substituent reactivity?

- Methodological Answer : The synthesis can be approached via sequential halogenation and methoxylation. Begin with a 2-methoxypyridine scaffold, leveraging the directing effects of the methoxy group. Fluorination at the 3-position may employ electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . Subsequent iodination at the 4-position can utilize iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF), with temperature control (0–25°C) to minimize side reactions . Verify intermediate purity via TLC or HPLC before proceeding.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 3-Fluoro-4-iodo-2-methoxypyridine?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) at C2 appears as a singlet (~δ 3.8–4.0 ppm). Fluorine’s deshielding effect splits adjacent protons (C3-F coupling, ≈ 10–12 Hz). Iodo substituents induce minor splitting in neighboring protons.

- ¹³C NMR : Distinct signals for C-F (~160–170 ppm, ≈ 250 Hz) and C-I (~90–100 ppm) confirm substitution patterns.

- Mass Spectrometry (EI-MS) : Expect molecular ion [M]⁺ with isotopic clusters for iodine (m/z +2). Fragmentation patterns (e.g., loss of -OCH₃ or I·) validate connectivity .

Q. What stability considerations are critical for storing halogenated pyridine derivatives?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the C-I bond. Avoid prolonged exposure to moisture, which may hydrolyze the methoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing multiple halogen substituents on the pyridine ring?

- Methodological Answer : Use directing group effects and sequential protection/deprotection. For example:

- Methoxy at C2 directs electrophiles to C3 (para to -OCH₃). Introduce fluorine first via electrophilic fluorination .

- After fluorination, block C5/C6 with a temporary protecting group (e.g., TMS) to direct iodination to C4. Remove the protecting group post-iodination .

- Monitor reaction progress with in-situ IR or Raman spectroscopy to optimize timing and minimize over-halogenation.

Q. How do computational models predict the reactivity and stability of halogenated pyridine derivatives under varying conditions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For 3-Fluoro-4-iodo-2-methoxypyridine, the iodine atom’s polarizability increases susceptibility to nucleophilic attack.

- MD Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Solvents with high dielectric constants stabilize transition states in SNAr reactions .

- QSPR Models : Correlate Hammett σ values of substituents with reaction yields to predict optimal substituent patterns for future derivatives.

Q. What mechanistic insights explain conflicting reports on the catalytic efficiency of Pd-mediated cross-coupling reactions involving 3-Fluoro-4-iodo-2-methoxypyridine?

- Methodological Answer : Discrepancies may arise from:

- Ligand Effects : Bulky ligands (e.g., XPhos) enhance steric protection of Pd centers, reducing dehalogenation side reactions.

- Solvent Choice : Mixed solvents (e.g., dioxane/H₂O) improve solubility of hydrophilic byproducts, preventing catalyst poisoning .

- Additives : Silver salts (Ag₂CO₃) scavenge iodide ions, mitigating catalyst deactivation. Validate via ICP-MS analysis of residual Pd in reaction mixtures.

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields when scaling up synthesis of 3-Fluoro-4-iodo-2-methoxypyridine?

- Methodological Answer :

- Kinetic Profiling : Perform calorimetry to identify exothermic steps requiring tighter temperature control at larger scales.

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed and solvent viscosity, ensuring homogeneous reagent distribution .

- Byproduct Analysis : Compare LC-MS profiles of small- vs. large-scale batches to detect trace impurities (e.g., di-iodinated byproducts) that reduce yield.

Q. Why do NMR spectra of 3-Fluoro-4-iodo-2-methoxypyridine vary across studies despite identical reported synthetic protocols?

- Methodological Answer :

- Isotopic Purity : Check vs. ratios, as natural abundance variations affect splitting patterns.

- Solvent Artifacts : Residual DMSO-d₆ may complex with iodine, shifting proton signals. Use CDCl₃ for consistency.

- Dynamic Effects : Variable temperatures during acquisition can alter line shapes for fluorine-coupled protons. Standardize at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.